molecular formula C12H15N3 B13217519 N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B13217519
M. Wt: 201.27 g/mol
InChI Key: YJTAOQMAQBEODS-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-ethylphenylhydrazine with 1-methyl-3-oxobutan-1-one under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.

  • Step 1: Formation of Hydrazone

      Reagents: 2-ethylphenylhydrazine, 1-methyl-3-oxobutan-1-one

      Conditions: Acidic or basic medium

      Intermediate: Hydrazone

  • Step 2: Cyclization

      Conditions: Heating or reflux

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted pyrazole derivatives

Scientific Research Applications

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of biochemical pathways and inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Ethylphenyl)acetamide
  • N-(2-Ethylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
  • N-(2-Ethylphenyl)carbamate

Uniqueness

N-(2-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-methylpyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-3-10-6-4-5-7-12(10)14-11-8-13-15(2)9-11/h4-9,14H,3H2,1-2H3

InChI Key

YJTAOQMAQBEODS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=CN(N=C2)C

Origin of Product

United States

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